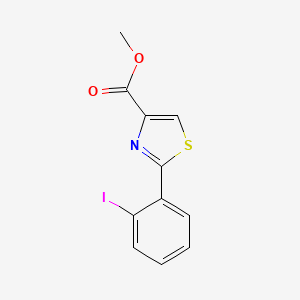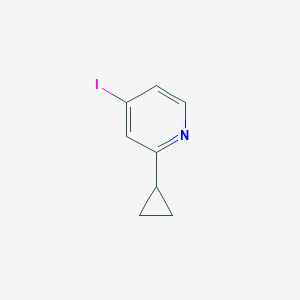![molecular formula C16H14N2O B13670321 4-[(2-Methylquinolin-4-yl)amino]phenol](/img/no-structure.png)
4-[(2-Methylquinolin-4-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Methylquinolin-4-yl)amino]phenol is a compound that belongs to the class of quinoline derivatives. . This compound features a quinoline ring system substituted with a methyl group at the 2-position and an amino group at the 4-position, which is further connected to a phenol group.
Preparation Methods
The synthesis of 4-[(2-Methylquinolin-4-yl)amino]phenol can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by a series of reactions to form the quinoline ring . Industrial production methods often utilize transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to construct and functionalize the quinoline scaffold .
Chemical Reactions Analysis
4-[(2-Methylquinolin-4-yl)amino]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Methylquinolin-4-yl)amino]phenol involves its interaction with various molecular targets and pathways. In the context of its anticancer activity, it has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival . The compound’s ability to form hydrogen bonds and π-π interactions with biological targets contributes to its efficacy .
Comparison with Similar Compounds
4-[(2-Methylquinolin-4-yl)amino]phenol can be compared with other quinoline derivatives such as:
4-Aminoquinoline: Known for its antimalarial activity.
2-Methylquinoline: Exhibits substantial biological activities.
4-Hydroxyquinoline: Used in the synthesis of various bioactive compounds. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14N2O |
|---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
4-[(2-methylquinolin-4-yl)amino]phenol |
InChI |
InChI=1S/C16H14N2O/c1-11-10-16(14-4-2-3-5-15(14)17-11)18-12-6-8-13(19)9-7-12/h2-10,19H,1H3,(H,17,18) |
InChI Key |
WHTXSCUAVHWJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-Butyl 1-iodo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B13670278.png)



![6-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670318.png)
